molecular formula C16H21N3O5 B1401721 tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate CAS No. 1395101-69-5

tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1401721
Key on ui cas rn: 1395101-69-5
M. Wt: 335.35 g/mol
InChI Key: VPZYLGFMALHYGS-UHFFFAOYSA-N
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Patent
US09085575B2

Procedure details

15 ml of dimethylsulfoxide, 4.2 g (30.4 mmol) of potassium carbonate and 5.66 g (30.4 mmol) of tert-butyl piperazine-1-carboxylate, respectively, are added to 5 g (29.6 mmol) of 5-fluoro-2-nitrobenzaldehyde. The solution is carried at 90° C. under stirring for 8 h. After cooling, the reaction mixture is poured over crushed ice. The yellow precipitate formed is filtered, rinsed with water, and then dried to yield 8.6 g (88%) of tert-butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate in the form of a yellow solid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[N:7]1([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.F[C:21]1[CH:22]=[CH:23][C:24]([N+:29]([O-:31])=[O:30])=[C:25]([CH:28]=1)[CH:26]=[O:27]>CS(C)=O>[CH:26]([C:25]1[CH:28]=[C:21]([N:10]2[CH2:11][CH2:12][N:7]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:8][CH2:9]2)[CH:22]=[CH:23][C:24]=1[N+:29]([O-:31])=[O:30])=[O:27] |f:0.1.2|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.66 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried at 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture is poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
CUSTOM
Type
CUSTOM
Details
The yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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